molecular formula C7H10O B14428918 3,4-Dimethylcyclopent-3-en-1-one CAS No. 84627-96-3

3,4-Dimethylcyclopent-3-en-1-one

Cat. No.: B14428918
CAS No.: 84627-96-3
M. Wt: 110.15 g/mol
InChI Key: UFDRVSZUCLSOLH-UHFFFAOYSA-N
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Description

3,4-Dimethylcyclopent-3-en-1-one is a cyclic enone characterized by a five-membered cyclopentenone ring substituted with two methyl groups at the 3- and 4-positions. The compound’s structure combines the conjugated carbonyl system of the enone with alkyl substituents, influencing its electronic and steric properties.

Properties

IUPAC Name

3,4-dimethylcyclopent-3-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-5-3-7(8)4-6(5)2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDRVSZUCLSOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544596
Record name 3,4-Dimethylcyclopent-3-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84627-96-3
Record name 3,4-Dimethylcyclopent-3-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Cyclization of Crotonic Acid Derivatives

The most direct route involves cyclization of crotonic acid isopropyl ester using polyphosphoric acid (PPA) under nitrogen atmosphere. In this method, 76.9 g (0.6 mol) of crotonic acid isopropyl ester is added dropwise to refluxing PPA at 100°C, followed by 3 hours of stirring. Neutralization with sodium carbonate and extraction with diethyl ether yields 56 g (0.51 mol) of 3,4-dimethylcyclopent-3-en-1-one at 84.7% purity. PPA acts as both a catalyst and dehydrating agent, facilitating intramolecular ester condensation and subsequent ketonization. This method is notable for its simplicity but requires careful temperature control to avoid side reactions such as polymerization.

Comparative studies indicate that substituting PPA with methanesulfonic acid reduces yields to <60%, likely due to incomplete dehydration. The choice of ester precursor is critical: crotonic acid methyl ester results in lower cyclization efficiency (72% yield) compared to the isopropyl variant.

Organocopper-Mediated Conjugate Addition

Functionalized cyclopentenones are accessible via organocopper reagent additions to α,β-unsaturated ketones. For example, dialkyl cuprates react with 3,4-dimethylcyclopentenone in tetrahydrofuran (THF) at −78°C, followed by quenching with N,N-dimethylformamide (DMF) to introduce acyl groups. Key steps include:

  • Cuprate formation : A THF solution of 3,4-dimethylcyclopentenone is added to a preformed dialkylcuprate (e.g., Gilman reagent).
  • Conjugate addition : The cuprate selectively attacks the β-position, forming a stabilized enolate.
  • Acylation : Treatment with DMF or acetic anhydride introduces substituents at the α-position.

This method achieves >90% yields for simple cycloalkenones but requires stoichiometric cuprates and strict anhydrous conditions. For 3,4-dimethylcyclopentenone, diethyl cuprate (2.5 equiv) in THF/hexamethylphosphoramide (HMPA) gives optimal results, though HMPA’s toxicity limits industrial applicability.

Grignard Reagent-Based Formylation

Adapting protocols from benzaldehyde synthesis, 3,4-dimethylcyclopent-3-en-1-one can be prepared via Grignard reaction followed by formylation. While originally developed for 3,4-dimethylbenzaldehyde, this approach is modifiable for cyclopentenones:

  • Grignard formation : 4-Bromo-o-xylene reacts with magnesium turnings in THF at 55–60°C, initiated by iodine.
  • Formylation : The Grignard intermediate is treated with DMF at −5°C, followed by acidic workup (HCl).

Although this method primarily targets aromatic aldehydes, substituting the aryl bromide with a cyclic bromo-enone could yield 3,4-dimethylcyclopent-3-en-1-one. Challenges include regioselectivity control and side reactions during formylation.

Mn(III)-Catalyzed Acetoxylation and Subsequent Modifications

A stereoselective route involves Mn(III) acetate -mediated acetoxylation of α,β-unsaturated cyclic ketones. For example:

  • Acetoxylation : 3,4-Dimethylcyclopent-3-en-1-one is treated with Mn(OAc)₃ in acetic acid, introducing an acetoxy group at the α’-position.
  • Enzymatic resolution : Porcine liver esterase (PLE) hydrolyzes the racemic acetoxy product to enantiomerically enriched alcohols (e.g., >90% ee).
  • Dihydroxylation : Upjohn dihydroxylation with osmium tetroxide/N-methylmorpholine N-oxide (NMO) introduces vicinal diols, which are acetylated for stability.

This method is valuable for accessing chiral intermediates but involves multiple steps and hazardous reagents (e.g., OsO₄).

Iodolactonization and Reductive Elimination

A niche approach from nucleoside precursor synthesis involves:

  • Iodolactonization : Cyclopent-3-ene-1,1-dicarboxylic acid reacts with iodine, forming a bicyclic iodolactone.
  • Reductive elimination : Treatment with zinc dust in acetic acid eliminates iodine, yielding 3,4-dimethylcyclopent-3-en-1-one.

This method is low-yielding (∼30%) but useful for introducing structural complexity.

Comparative Analysis of Methods

Method Key Reagents Yield Advantages Limitations
PPA cyclization Crotonic acid ester, PPA 84.7% High yield, simple setup High temperatures, polymerization risks
Organocopper addition Cuprates, DMF >90% Functional group versatility Toxicity of HMPA, stoichiometric reagents
Grignard formylation Mg, DMF, THF N/A Scalable for industrial use Requires adaptation for cyclopentenones
Mn(III) acetoxylation Mn(OAc)₃, OsO₄ 60–70% Access to chiral derivatives Multi-step, hazardous reagents
Iodolactonization I₂, Zn 30% Structural complexity Low yield, specialized applications

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylcyclopent-3-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3,4-Dimethylcyclopent-3-en-1-one is an organic compound with the molecular formula C7H10OC_7H_{10}O. It is a colorless to pale yellow liquid, soluble in organic solvents like alcohols and ethers. The compound features a cyclopentene ring with two methyl groups at the 3 and 4 positions and a carbonyl group at the 1 position.

Scientific Research Applications

3,4-Dimethylcyclopent-3-en-1-one is used across different fields, especially in cancer research. Studies indicate it can selectively induce apoptosis in tumor cells, targeting molecular pathways involved in cell proliferation and survival. This suggests potential therapeutic applications in oncology, specifically as an anti-cancer agent. Further research is needed to fully elucidate its mechanisms of action and potential therapeutic uses.

Research indicates that 3,4-Dimethylcyclopent-3-en-1-one exhibits significant biological activity, particularly in cancer research. The compound's ability to induce apoptosis suggests that it interacts with cellular components involved in regulating cell death and survival pathways.

Structural Similarities

Several compounds share structural similarities with 3,4-Dimethylcyclopent-3-en-1-one:

Compound NameStructure FeaturesUnique Aspects
2-Methylcyclopent-2-enoneCyclopentene ring with one methyl groupLess complex structure; lower reactivity
3-Methylcyclopent-2-enoneCyclopentene ring with one methyl groupSimilar reactivity but different biological activity
CyclopentadieneDiene structure without carbonylMore reactive due to diene character
2,5-DimethylcyclopenteneTwo methyl groups on cyclopenteneDifferent positional isomerism affects reactivity

Mechanism of Action

The mechanism by which 3,4-Dimethylcyclopent-3-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. The ketone group in the compound can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(a) 3,4-Diphenylcyclopent-3-en-1-one (CAS 7402-06-4)

  • Structure : Features phenyl groups at the 3- and 4-positions instead of methyl groups.
  • Molecular Formula : C₁₇H₁₄O.
  • Enhanced aromatic conjugation may alter UV-Vis absorption properties and reactivity in Diels-Alder reactions compared to alkyl-substituted analogues .

(b) Cyclopent-3-en-1-one (CAS 14320-37-7)

  • Structure : The parent compound lacking substituents.
  • Molecular Formula : C₅H₆O; Molecular Weight: 82.10 g/mol.
  • Key Differences :
    • Absence of methyl groups results in higher ring strain and greater electrophilicity at the carbonyl group.
    • Lower hydrophobicity compared to dimethyl derivatives, impacting solubility in organic solvents .

Linear Enone Analogues

4,4-Dimethyl-1-(3-nitrophenyl)pent-1-en-3-one

  • Structure: A linear enone with a nitrophenyl group and methyl substituents.
  • Molecular Formula: C₁₃H₁₅NO₃.
  • Key Differences :
    • The nitro group enhances electrophilicity at the α,β-unsaturated carbonyl, making it more reactive in Michael additions.
    • Applications in pesticide synthesis highlight the role of nitro groups in modulating bioactivity .

Data Table: Comparative Analysis of Cyclopentenones and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Notable Properties/Applications
3,4-Dimethylcyclopent-3-en-1-one C₇H₁₀O 122.16 (calculated) Not provided 3,4-dimethyl High hydrophobicity; synthetic intermediate
3,4-Diphenylcyclopent-3-en-1-one C₁₇H₁₄O 234.29 7402-06-4 3,4-diphenyl Enhanced conjugation; Diels-Alder substrate
Cyclopent-3-en-1-one C₅H₆O 82.10 14320-37-7 None High electrophilicity; parent compound
4,4-Dimethyl-1-(3-nitrophenyl)pent-1-en-3-one C₁₃H₁₅NO₃ 233.26 Not provided 3-nitrophenyl, 4,4-dimethyl Pesticide intermediate; nitro-enhanced reactivity

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,4-Dimethylcyclopent-3-en-1-one, and how can purity be ensured during purification?

  • Methodological Answer : Synthesis typically involves cyclization or functional group transformations under controlled conditions. For example, analogous cyclopentenone derivatives are synthesized via base-catalyzed elimination or oxidation reactions. Purification often employs column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) and recrystallization. Purity validation requires techniques like HPLC or GC-MS, complemented by 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} to confirm structural integrity and absence of byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing 3,4-Dimethylcyclopent-3-en-1-one?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H^1 \text{H} and 13C^{13} \text{C} NMR identify substituents and stereochemistry. IR spectroscopy verifies carbonyl and alkene functional groups. For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) using software like SHELXL or OLEX2 resolves bond lengths and angles .

Q. How should researchers handle safety and stability concerns during storage and experimentation?

  • Methodological Answer : Store the compound in inert atmospheres (argon/nitrogen) at low temperatures (-20°C) to prevent oxidation. Use gloveboxes or fume hoods for air-sensitive reactions. Safety protocols include MSDS review, PPE (gloves, goggles), and waste disposal compliant with institutional guidelines .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., twinned crystals or disorder) be resolved for 3,4-Dimethylcyclopent-3-en-1-one derivatives?

  • Methodological Answer : Use SHELXL’s twin refinement tools for twinned crystals, applying HKLF5 format for data integration. For disordered regions, employ PART and ISOR commands to model atomic displacement parameters. Validate results with R-factor convergence (<5%) and residual electron density analysis .

Q. What strategies are effective for analyzing degradation products or reactive intermediates in catalytic applications of 3,4-Dimethylcyclopent-3-en-1-one?

  • Methodological Answer : Combine in-situ FTIR or Raman spectroscopy to monitor reaction pathways. For post-reaction analysis, use LC-MS with C18 columns (water/acetonitrile gradients) to separate polar/nonpolar byproducts. Isotopic labeling (e.g., 13C^{13} \text{C}) can trace carbon migration in complex transformations .

Q. How do substituent effects (e.g., methyl groups) influence the compound’s reactivity in Diels-Alder or Michael addition reactions?

  • Methodological Answer : Computational studies (DFT or MD simulations) predict regioselectivity by analyzing frontier molecular orbitals (HOMO/LUMO). Experimentally, kinetic studies under varying temperatures and solvents (e.g., THF vs. DCM) quantify activation parameters. Competitive experiments with substituted dienophiles validate theoretical models .

Q. What are the best practices for reconciling discrepancies between experimental and computational spectral data (e.g., NMR chemical shifts)?

  • Methodological Answer : Use software like ACD/Labs or Gaussian-NMR to simulate spectra from optimized DFT geometries. Calibrate calculations with solvent correction models (e.g., PCM for CDCl3\text{CDCl}_3). Cross-validate with NIST reference data to identify systematic errors in experimental conditions .

Data Validation and Reporting

Q. How can researchers ensure reproducibility in synthetic yields and analytical results?

  • Methodological Answer : Document reaction parameters (temperature, solvent purity, stirring rate) meticulously. Use internal standards (e.g., anthracene for GC) and replicate experiments (n3n \geq 3). Share raw data (e.g., crystallographic .cif files) in repositories like Cambridge Structural Database for peer validation .

Q. What criteria should guide the selection of reference materials for quantitative analysis?

  • Methodological Answer : Choose certified reference materials (CRMs) with traceable purity (>99.5%) and stability. For chromatography, use retention index markers (e.g., n-alkanes). Cross-check against NIST Chemistry WebBook data for spectral consistency .

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